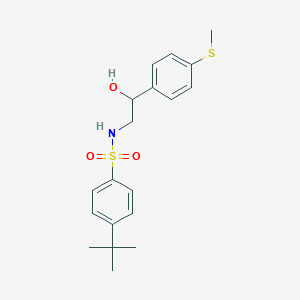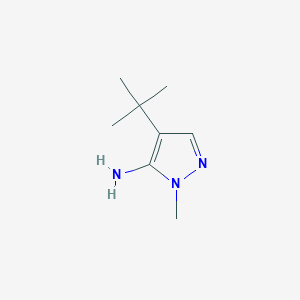![molecular formula C22H21N3O3S2 B2704169 2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 830350-13-5](/img/structure/B2704169.png)
2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thieno[2,3-d]pyrimidinone ring, and a phenethylacetamide group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps, each introducing a new part of the molecule. Common methods for synthesizing thioxopyrimidines and their condensed analogs involve [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy , X-ray crystallography , and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the thioxopyrimidine moiety might undergo reactions typical of other sulfur-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, its melting point can be determined experimentally , and its solubility can be predicted based on its structure .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds related to "2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide" often focuses on their synthesis and evaluation for potential biological activities. For instance, compounds derived from the pyrimidine series, including those based on reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents, have been synthesized and evaluated for their plant-growth regulatory activity (T. Aniskova, V. Grinev, & A. Yegorova, 2017). Such research underscores the importance of these compounds in developing new agricultural chemicals.
Structural Transformations and Heterocyclic Chemistry
The structural transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles (A. Hashem et al., 2017) highlights the versatility of these compounds in heterocyclic chemistry. These transformations are crucial for creating novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Decarboxylative Claisen Rearrangement Reactions
Decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl and related derivatives (D. Craig et al., 2005) are of interest for synthesizing heteroaromatic products. Such reactions expand the toolbox for constructing complex organic molecules with potential applications in medicinal chemistry and organic synthesis.
Potential Antitumor Agents
The design and synthesis of thiazolopyrimidine derivatives, including furan-2-yl derivatives, have been explored for their antinociceptive and anti-inflammatory properties (T. Selvam et al., 2012). These studies provide a foundation for developing new therapeutic agents targeting pain and inflammation.
Thymidylate Synthase Inhibitors
Compounds structurally related to "2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide" have been investigated as potential thymidylate synthase inhibitors, highlighting their relevance in cancer research and the development of antitumor agents (A. Gangjee et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-15-12-18-20(30-15)24-22(25(21(18)27)13-17-8-5-11-28-17)29-14-19(26)23-10-9-16-6-3-2-4-7-16/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURYBAACIURVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride](/img/structure/B2704091.png)
![5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide](/img/structure/B2704092.png)



![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)
![N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride](/img/structure/B2704105.png)
![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2704107.png)

![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)